molecular formula C13H8Br2N2O2 B8738941 3,6-Dibromo-9-methyl-1-nitro-9h-carbazole CAS No. 64032-85-5

3,6-Dibromo-9-methyl-1-nitro-9h-carbazole

Cat. No.: B8738941
CAS No.: 64032-85-5
M. Wt: 384.02 g/mol
InChI Key: BRZOKLIEMHOEKR-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-methyl-1-nitro-9h-carbazole is a useful research compound. Its molecular formula is C13H8Br2N2O2 and its molecular weight is 384.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

64032-85-5

Molecular Formula

C13H8Br2N2O2

Molecular Weight

384.02 g/mol

IUPAC Name

3,6-dibromo-9-methyl-1-nitrocarbazole

InChI

InChI=1S/C13H8Br2N2O2/c1-16-11-3-2-7(14)4-9(11)10-5-8(15)6-12(13(10)16)17(18)19/h2-6H,1H3

InChI Key

BRZOKLIEMHOEKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C(=CC(=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-dibromo-1-nitrocarbazole (3.56 g, 0.01 mole) was dissolved in 30 ml of warm DMSO followed by the addition of 30 ml of CH3I. Then 2.0 g of 50% NaH dispersion in mineral oil (0.02 mole) was washed under N2 with 2×50 ml of pentane, dried under N2 and added rapidly to the DMSO solution. The solution turned purple immediately with H2 evolution and became yellow in two minutes. Addition of 0.25 g of NaH did not cause the yellow slurrY to turn purple indicating that the reaction was complete. Methanol (200 ml) was added cautiously to precipitate the product. The product was recovered by filtration, washed with 25 ml of methanol, 10×25 ml of water, 25 ml of methanol and air dried to give 3.40 g of product, m.p. 225°-226° C. (corrected). [H. Lindemann & F. Muhlhaus, Ber., 58, 2371 (1925) report a m.p. of 221° C. for the product].
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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